Boc-4-methyl-D-phenylalanine Boc-4-methyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 80102-27-8
VCID: VC21540167
InChI: InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Boc-4-methyl-D-phenylalanine

CAS No.: 80102-27-8

Cat. No.: VC21540167

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-4-methyl-D-phenylalanine - 80102-27-8

CAS No. 80102-27-8
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Standard InChI Key JYRWNPUFECDJCX-GFCCVEGCSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Chemical Identity and Structure

Boc-4-methyl-D-phenylalanine, with the Chemical Abstracts Service (CAS) registry number 80102-27-8, is characterized by its specific molecular arrangement. The compound has a molecular formula of C15H21NO4 and a molar mass of 279.33 g/mol . The structure features a D-phenylalanine backbone with a methyl substituent at the para position of the phenyl ring, while the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This configuration gives the molecule distinct chemical and physical properties that make it valuable in various synthetic applications.

The systematic name for this compound is N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine, which precisely describes its chemical structure . The compound's architecture includes a carboxylic acid functional group, an N-protected amino function, and a p-methylphenyl substituent, all arranged in the D-configuration of the amino acid backbone. This structural arrangement contributes to its specific reactivity profile and applications in peptide synthesis and pharmaceutical research.

Physical and Chemical Properties

Boc-4-methyl-D-phenylalanine exhibits a range of physical and chemical properties that determine its behavior in chemical reactions and its handling requirements. The compound typically appears as a crystalline solid with defined physical characteristics. Below is a comprehensive table of its physical and chemical properties:

PropertyValueSource
Molecular FormulaC15H21NO4
Molar Mass279.33 g/mol
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point84-88°C
Boiling Point440.4±40.0°C (Predicted)
Density1.140±0.06 g/cm³ (Predicted)
Specific Rotation (α)-30° (c=1, EtOH)
pKa3.92±0.10 (Predicted)

The specific optical rotation value of -30° (measured in ethanol at a concentration of 1 g/100 mL) confirms the D-configuration of the amino acid backbone . This optical activity is an important property for verifying the compound's stereochemical purity, which is critical for its applications in stereoselective synthesis and pharmaceutical development.

Nomenclature and Identification

Boc-4-methyl-D-phenylalanine is known by several synonyms in scientific literature and commercial catalogs. These alternative designations are important for identification and cross-referencing purposes in research and industry.

Common Synonyms and Identifiers

The compound can be identified through various systematic and trivial names that reflect its structure and configuration:

IdentifiersDetails
Common SynonymsBoc-D-4-CH3-Phe, BOC-P-ME-D-PHE-OH, BOC-D-PHE(4-SO3H), Boc-D-Phe(4-Me)-OH, BOC-D-PHE(4-CH3)-OH, BOC-P-ME-D-PHENYLALANINE, Boc-D-4-Methylphenylalanine
CAS Number80102-27-8
MDL NumberMFCD01317726
Systematic NameN-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine

These various nomenclature options facilitate the identification of the compound across different databases and literature sources. The CAS number 80102-27-8 serves as a unique identifier for this specific chemical entity, ensuring accurate identification in regulatory contexts and scientific communications .

Synthesis and Preparation

The synthesis of Boc-4-methyl-D-phenylalanine typically involves the protection of the amino group of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride). While the search results don't provide a specific synthesis route for Boc-4-methyl-D-phenylalanine, we can draw parallels from the synthesis of related compounds such as BOC-D-Phenylalanine.

General Synthetic Approach

Based on the information available for BOC-D-Phenylalanine synthesis, a similar approach could be applied to synthesize Boc-4-methyl-D-phenylalanine:

  • Starting with 4-methyl-D-phenylalanine as the substrate.

  • Reacting with di-tert-butyl dicarbonate in the presence of a catalytic amount of guanidine hydrochloride in ethanol.

  • Maintaining the reaction temperature between 35-40°C until a clear solution is obtained.

  • Evaporating the ethanol under vacuum and washing the residue with water and hexane or petroleum ether to obtain the pure product .

This synthetic method typically yields high-purity Boc-protected amino acids with good yields (reported as 93% for similar compounds) . The reaction proceeds under mild conditions, which is advantageous for preserving the stereochemical integrity of the D-configuration.

Applications in Research and Industry

Boc-4-methyl-D-phenylalanine serves several important functions in organic synthesis and pharmaceutical research. Its primary applications stem from its role as a building block in peptide synthesis and medicinal chemistry.

Peptide Synthesis

In peptide synthesis, Boc-4-methyl-D-phenylalanine is used as a protected amino acid building block. The Boc protecting group on the amino function prevents unwanted side reactions during peptide coupling, while the carboxylic acid group remains available for activation and coupling with other amino acid residues . The methyl substituent at the para position of the phenyl ring introduces specific steric and electronic effects that can influence the conformation and properties of the resulting peptides.

The D-configuration of the amino acid backbone is particularly valuable in the development of peptidomimetics with enhanced metabolic stability. Natural enzymes typically recognize and degrade L-amino acids more readily than their D-counterparts, making D-amino acid incorporation a strategy for creating peptide-based drugs with improved pharmacokinetic profiles.

Pharmaceutical Research

In pharmaceutical research, Boc-4-methyl-D-phenylalanine contributes to the construction of complex organic compounds with potential therapeutic applications . The compound's specific structural features can be leveraged to develop:

  • Enzyme inhibitors with enhanced selectivity

  • Peptidomimetic drugs with improved metabolic stability

  • Pharmaceutical intermediates requiring stereospecific building blocks

  • Structure-activity relationship studies exploring the effects of methyl substitution on bioactivity

The presence of the methyl group at the para position of the phenyl ring can modify the lipophilicity, binding affinity, and metabolic properties of the resulting pharmaceutical compounds, potentially leading to improved drug candidates.

Safety ParameterClassification/Information
Hazard SymbolsXi - Irritant
WGK Germany3 (Highly water endangering)
Hazard ClassIRRITANT

Based on these classifications, appropriate safety measures should include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses

  • Working in a well-ventilated area or under a fume hood

  • Avoiding contact with skin, eyes, and respiratory system

  • Implementing proper waste disposal practices, particularly considering the high water endangering classification (WGK 3)

  • Maintaining appropriate fire safety measures due to the organic nature of the compound

These precautions ensure the safe handling of the compound while minimizing potential risks to researchers and the environment.

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